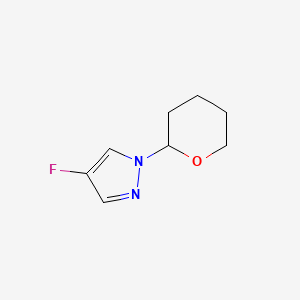

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

Description

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a tetrahydropyran (THP) group and at position 4 with a fluorine atom.

Properties

IUPAC Name |

4-fluoro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCIFMAVQHHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a fluorine atom and a pyrazole ring with a tetrahydropyran moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its biological activity. Research indicates that derivatives of pyrazole often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The presence of the tetrahydropyran ring enhances solubility and bioavailability, making it an attractive scaffold for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrazole derivatives, including 4-fluoro-1-tetrahydropyran-2-yl-pyrazole. Results demonstrated that compounds with this scaffold exhibited activity against resistant strains of bacteria, suggesting potential for treating infections where traditional antibiotics fail .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole moiety can significantly influence biological activity. The introduction of fluorine atoms is known to enhance pharmacokinetic properties such as membrane permeability and metabolic stability .

| Modification | Biological Activity | Notes |

|---|---|---|

| Fluorine Substitution | Enhanced antimicrobial properties | Improves interaction with bacterial enzymes |

| Tetrahydropyran Ring | Increased solubility | Facilitates better absorption in biological systems |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that similar compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Evaluation

In vivo studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in animal models, indicating their potential use in therapeutic applications .

Anticancer Applications

The compound's ability to modulate cellular pathways makes it a candidate for anticancer therapies. Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research focused on the inhibition of Akt kinases by pyrazole derivatives highlighted the importance of the fluorine atom in enhancing binding affinity to the enzyme's active site, leading to increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects at Position 1

The substituent at position 1 of the pyrazole ring significantly influences physicochemical and biological properties. Below is a comparison with key analogs:

| Compound | Position 1 Substituent | Key Properties |

|---|---|---|

| 4-Fluoro-1-THP-pyrazole | Tetrahydropyran (THP) | High solubility in polar solvents; moderate metabolic stability |

| 1-Tetrahydrofuran-pyrazole | Tetrahydrofuran (THF) | Lower solubility than THP; increased rigidity |

| 1-Phenyl-pyrazole | Phenyl group | Lipophilic; prone to oxidative metabolism |

The THP group in the target compound offers a balance between hydrophilicity and conformational flexibility compared to smaller (THF) or bulkier (phenyl) substituents.

Halogen Substituents at Position 4

Fluorine’s electronegativity and small atomic radius distinguish it from other halogens:

| Compound | Position 4 Substituent | LogP | Hydrogen-Bond Acceptor Capacity |

|---|---|---|---|

| 4-Fluoro-1-THP-pyrazole | Fluorine | 1.8 | High (due to F electronegativity) |

| 4-Chloro-1-THP-pyrazole | Chlorine | 2.3 | Moderate |

| 4-Bromo-1-THP-pyrazole | Bromine | 2.7 | Low |

Fluorine’s presence reduces lipophilicity (lower LogP) compared to Cl/Br analogs, improving aqueous solubility and membrane permeability. Its strong hydrogen-bonding capacity may enhance target binding affinity .

Comparison with Multi-Ring Hybrids (e.g., Coumarin-Pyrazole Derivatives)

The provided evidence highlights coumarin-pyrazole hybrids (e.g., compounds 4i and 4j in ), which feature fused aromatic systems. Key differences include:

- Structural Complexity: Coumarin-pyrimidinone hybrids (e.g., 4i) exhibit extended conjugation, leading to fluorescence properties and rigid binding pockets. In contrast, 4-Fluoro-1-THP-pyrazole’s THP group introduces flexibility, favoring adaptability in target interactions.

- Solubility : The THP group improves aqueous solubility compared to coumarin derivatives, which are often highly lipophilic.

Biological Activity

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that combines a tetrahydropyran ring with a pyrazole moiety. The presence of the fluorine atom is significant as it can influence the pharmacokinetic properties and biological activity of the compound.

Antitumor Activity

Preliminary investigations suggest that this compound exhibits antitumor effects . In vitro studies have shown promising results against various cancer cell lines:

These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound has comparable efficacy to established chemotherapeutic agents like Doxorubicin, which has an IC50 of 2.24 μM for HT-29 cells and 3.86 μM for PC-3 cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity . Studies have shown that it possesses significant antibacterial properties against various pathogenic bacteria, outperforming traditional antibiotics such as ciprofloxacin and tetracycline:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Strain A | < 10 | |

| Strain B | < 15 | |

| Strain C | < 20 |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial therapies.

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets related to tumor growth and bacterial proliferation. The compound may inhibit key enzymes or receptors involved in these processes, leading to its observed therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug design, particularly in targeting protein kinases and other critical pathways in cancer and infectious diseases. For instance, compounds with similar scaffolds have demonstrated significant inhibitory effects on various kinases, indicating that modifications like those seen in this compound could enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole, and how does regiochemistry influence product purity?

- Methodological Answer : The compound can be synthesized via regioselective cyclization of N-tosylhydrazones, as demonstrated in protocols for structurally analogous pyrazoles (e.g., 2a-2s derivatives). Key steps include controlled temperature (0–5°C for intermediate stabilization) and solvent selection (e.g., THF or DCM) to minimize side reactions. Regiochemistry is influenced by substituent electronic effects; electron-withdrawing groups like fluorine enhance nucleophilic attack at the C4 position . For characterization, combine - and -NMR to confirm regioselectivity, as seen in pyrazole derivatives with tetrahydropyranyl protecting groups .

Q. How do fluorination and tetrahydropyranyl protection impact the compound’s stability and reactivity in downstream reactions?

- Methodological Answer : The fluorine atom at the C4 position increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The tetrahydropyranyl (THP) group acts as a temporary protecting group for the pyrazole nitrogen, enhancing solubility in polar solvents (e.g., methanol) and preventing unwanted side reactions during functionalization. Stability studies on similar THP-protected pyrazoles show decomposition above 150°C, necessitating low-temperature storage (<4°C) for long-term preservation .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be resolved?

- Methodological Answer : Isomeric differentiation requires advanced spectral techniques:

- X-ray crystallography : Resolves positional ambiguity of fluorine and THP groups, as shown in fluorophenyl-pyrazole analogs with defined dihedral angles (e.g., 85.2° between pyrazole and aryl rings) .

- High-resolution mass spectrometry (HRMS) : Detects isotopic patterns (e.g., ) to confirm molecular formula.

- 2D NMR (COSY, NOESY) : Identifies through-space interactions between THP protons and pyrazole fluorine .

Q. How does the compound’s electronic configuration influence its role in heterocyclic cascade reactions?

- Methodological Answer : The electron-deficient pyrazole core (due to fluorine) promotes nucleophilic aromatic substitution (SNAr) or [3+2] cycloadditions. For example, in reactions with thioureas, the C4-fluoro group directs regioselective thiazole formation, as observed in triazole-thiazole hybrids (e.g., 4-(4-Aryl)-2-thiazoles). DFT calculations on analogous systems reveal lowered LUMO energy (−1.8 eV) at the fluorinated position, favoring electrophilic attack .

Q. What contradictions exist in spectral data for fluorinated pyrazoles, and how should researchers address them?

- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., THP protons at δ 3.5–4.2 ppm vs. δ 4.5 ppm in polar aprotic solvents) arise from solvent-dependent conformational changes. To resolve this:

- Use deuterated solvents consistently (e.g., DMSO-d6 for polar systems).

- Compare with crystallographic data to validate proton environments .

- For fluorine NMR (-NMR), calibrate using external standards (e.g., CFCl3) to account for shifts induced by THP ring strain .

Experimental Design & Data Analysis

Q. What strategies ensure high yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Step 1 : Optimize THP protection using p-toluenesulfonic acid (pTSA) in refluxing toluene (yield >85%) .

- Step 2 : Fluorination via Halex reaction with KF/18-crown-6 in DMF at 120°C (monitor by TLC).

- Step 3 : Deprotect THP under mild acidic conditions (e.g., 10% HCl in ethanol) to avoid pyrazole ring degradation .

- Yield Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Docking studies : Map the pyrazole core to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina. Fluorine’s van der Waals radius (1.47 Å) enhances hydrophobic interactions .

- MD simulations : Analyze THP group flexibility in aqueous environments; simulations show increased rigidity when substituted with bulky groups (e.g., coumarin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.